1,4-dihydroquinazoline

Spectroscopic differentiation Quality control Regioisomer identification

1,4-Dihydroquinazoline (CAS 1904-64-9) is a partially saturated, benzannulated cyclic amidine belonging to the dihydroquinazoline (DHQ) family. It is one of two primary regioisomers, characterized by saturation at the N1–C2 and C4–N3 bonds, which distinguishes it from the 3,4-dihydro isomer.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 1904-64-9
Cat. No. B6142170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dihydroquinazoline
CAS1904-64-9
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2NC=N1
InChIInChI=1S/C8H8N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-4,6H,5H2,(H,9,10)
InChIKeyLGACUMPRRMLUFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dihydroquinazoline (CAS 1904-64-9): Core Scaffold Identity and Procurement Baseline


1,4-Dihydroquinazoline (CAS 1904-64-9) is a partially saturated, benzannulated cyclic amidine belonging to the dihydroquinazoline (DHQ) family. It is one of two primary regioisomers, characterized by saturation at the N1–C2 and C4–N3 bonds, which distinguishes it from the 3,4-dihydro isomer [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key intermediate for the synthesis of diverse biologically active molecules, including kinase inhibitors, antimicrobial agents, and efflux pump inhibitors [2]. Commercially, the unsubstituted core is available at 95% purity, typically as a powder with a melting point of 123–125 °C, and is recommended for storage at 4 °C .

Why 3,4-Dihydroquinazoline Cannot Substitute for 1,4-Dihydroquinazoline in Target Applications


Although 3,4- and 1,4-dihydroquinazolines share the same molecular formula (C8H8N2), they are non-interchangeable regioisomers with distinct physicochemical, spectroscopic, and reactivity profiles that directly impact their utility in chemical biology and drug discovery workflows. The position of the imine double bond dictates the electronic distribution across the heterocyclic ring, leading to measurable differences in UV absorption maxima, tautomeric stability, and susceptibility to oxidation [1]. Critically, the 1,4-dihydro scaffold has been explicitly identified as a 'quite unexplored' heterocyclic framework compared to its 3,4-dihydro counterpart, offering a unique chemical space for the development of novel intellectual property and selective biological probes [2]. These differences are not academic; they translate into divergent synthetic handling requirements and distinct biological activity profiles, as demonstrated by the specific efflux pump inhibitory activity of dihydroquinazoline analogues [3].

Quantitative Differentiation Evidence for 1,4-Dihydroquinazoline Against Its Closest Analogs


UV Spectroscopic Fingerprint: 30 nm Hypsochromic Shift Relative to 3,4-Dihydroquinazoline

The 1,4-dihydroquinazoline chromophore exhibits a distinct UV absorption maximum at 290 nm, which is hypsochromically shifted by 30 nm compared to the 320 nm maximum of the 3,4-dihydroquinazoline isomer [1]. This difference provides an unambiguous, instrument-based method for distinguishing between the two regioisomers in reaction mixtures and purity assessments.

Spectroscopic differentiation Quality control Regioisomer identification

Tautomeric Stability: 1,4-Dihydro Form is Thermodynamically Favored by 0.1–0.2 kcal/mol in the Gas Phase

Computational studies indicate that for unsubstituted dihydroquinazoline, the 1,4-dihydro tautomer is 0.1–0.2 kcal/mol more stable than the 3,4-dihydro tautomer in vacuum, a preference that is reported to be nearly independent of substitution pattern and solvent environment [1]. While the energy difference is small, this intrinsic thermodynamic bias can influence tautomer-sensitive processes such as molecular recognition and crystallization.

Computational chemistry Tautomerism Conformational analysis

Regioisomer-Specific Oxidation Lability: 1,4-Dihydroquinazoline Spontaneously Oxidizes to Quinazolinone While 3,4-Analog Remains Stable

A critical practical differentiation is the pronounced susceptibility of 1,4-dihydroquinazolines to spontaneous aerobic oxidation, converting them to the corresponding 4(1H)-quinazolinones [1]. In contrast, 3,4-dihydroquinazolines are significantly more resistant to this degradation pathway under identical conditions. For 2-aryl-substituted 1,4-dihydroquinazolines, this lability is so pronounced that partial oxidation occurs even during standard workup and chromatographic purification, necessitating reduced-temperature synthesis to mitigate yield loss [1].

Chemical stability Oxidation sensitivity Storage handling

Differential Synthetic Tractability: Quaternary C4 1,4-Dihydroquinazolines Accessed via Regioselective N3 Functionalization

A one-pot tandem assembly method enables the synthesis of C4-quaternary 3,4-dihydroquinazolines in up to 92% yield, followed by a two-step conversion to the corresponding 1,4-dihydroquinazolines via N1 dealkylation and regioselective N3 functionalization [1]. The N3 alkylation step proceeds with complete regioselectivity; for example, benzylation of the N1-unsubstituted DHQ intermediate gives exclusively the 1,4-DHQ product in 78% yield [1]. This regiospecificity is supported by computational modeling of the alkylation transition states [1]. In contrast, direct alkylation of quinazoline precursors typically yields mixtures of 1,4- and 3,4-DHQs [1].

Synthetic methodology Regioselective alkylation Scaffold diversification

Optimal Application Scenarios for 1,4-Dihydroquinazoline Based on Quantified Differentiation


Regioisomer-Specific Chemical Probe Development in Kinase Drug Discovery

The underexplored nature of the 1,4-dihydroquinazoline scaffold [1] makes it a strategic choice for hit-to-lead programs seeking novel intellectual property space. The ability to achieve complete regioselectivity in N3 functionalization [2] enables the systematic exploration of substituent effects without isomeric contamination, which is critical for establishing clean structure-activity relationships. The 30 nm UV shift relative to the 3,4-isomer [3] can be used as a built-in analytical handle to confirm the regiochemical integrity of each library member by plate-reader UV analysis.

Efflux Pump Inhibitor Research for Antimicrobial Resistance

Dihydroquinazoline analogues have been validated as NorA efflux pump inhibitors in Staphylococcus aureus, notably reducing the MIC of norfloxacin and ethidium bromide by 16 modulation folds and achieving a 3-log reduction in intracellular bacterial load when combined with norfloxacin [4]. The 1,4-dihydro scaffold, as a distinct regioisomeric starting point, offers a complementary chemical space for medicinal chemistry optimization of efflux pump inhibitor pharmacophores, potentially yielding analogues with improved selectivity or pharmacokinetic properties.

Tautomer-Dependent Biological Assays and Computational Modeling

The 0.1–0.2 kcal/mol thermodynamic preference of the 1,4-dihydro tautomer over the 3,4-dihydro form in the gas phase [5] has implications for molecular docking and pharmacophore modeling. When the dihydroquinazoline core is used as a fragment hit, explicitly accounting for this tautomeric bias can improve the accuracy of binding pose predictions. Procurement of the pure 1,4-dihydro isomer ensures that biophysical assays (SPR, ITC, NMR) are performed with the correct tautomeric species, avoiding confounding results from tautomeric mixtures.

Synthetic Methodology Development and Process Chemistry

The differential oxidative lability of 1,4-dihydroquinazolines, which spontaneously oxidize to 4(1H)-quinazolinones under ambient workup conditions [1], positions this scaffold as a sensitive probe for optimizing oxygen-free reaction and purification protocols. Process chemistry groups developing scalable routes to dihydroquinazoline-based APIs can use this heightened sensitivity to benchmark inert atmosphere technologies and to design oxidation-resistant derivatives through structure-stability relationship studies.

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